N-cyclohexylcyclohexanamine;(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
Structural Characterization and Molecular Composition of N-cyclohexylcyclohexanamine;(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound demonstrates a sophisticated three-dimensional arrangement that combines multiple distinct structural domains. The compound consists of two primary components: the dicyclohexylamine base component with formula C₁₂H₂₃N and the protected amino acid component with formula C₁₄H₁₇F₂NO₄. The overall molecular architecture is characterized by the presence of two cyclohexyl rings in chair conformations, an aromatic benzene ring bearing fluorine substituents, and a carbamate-protected amino acid backbone. The stereochemical configuration is defined by the (2S) absolute configuration at the alpha-carbon of the phenylalanine derivative, which establishes the compound's chirality and determines its three-dimensional spatial arrangement.
The molecular weight of the complete salt complex is calculated to be approximately 482.6 grams per mole, reflecting the substantial size and complexity of this pharmaceutical intermediate. The compound exhibits specific structural features that contribute to its utility in organic synthesis, including multiple sites for potential chemical modification and well-defined spatial relationships between functional groups. The presence of both acidic and basic functional groups within the same molecular entity creates opportunities for intramolecular interactions that influence the overall conformational stability and reactivity patterns of the compound.
Cyclohexylamine Substituent Spatial Arrangement
The cyclohexylamine substituent spatial arrangement in N-cyclohexylcyclohexanamine represents a critical structural feature that significantly influences the compound's overall three-dimensional architecture and physicochemical properties. Each cyclohexyl ring adopts the energetically favorable chair conformation, which minimizes angle strain and torsional strain while maintaining optimal bond angles of approximately 109.5 degrees. In the chair conformation of cyclohexane, the twelve carbon-hydrogen bonds are divided into two distinct categories based on their spatial orientations: axial bonds that are vertical and perpendicular to the average plane of the ring, and equatorial bonds that extend from the perimeter of the ring in a more horizontal orientation.
The dicyclohexylamine component, with molecular formula C₁₂H₂₃N, exhibits a secondary amine structure where the nitrogen atom serves as the central connecting point between two cyclohexyl rings. This arrangement creates a distinctive three-dimensional structure where the two cyclohexyl rings are positioned to minimize steric hindrance while maintaining optimal orbital overlap for nitrogen lone pair stabilization. The nitrogen atom adopts a pyramidal geometry with bond angles that deviate from the ideal tetrahedral angle due to the lone pair repulsion effects and the steric demands of the bulky cyclohexyl substituents.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₃N | |
| Molecular Weight | 181.32 g/mol | |
| Ring Conformation | Chair | |
| Bond Angles (C-C-C) | 109.5° | |
| Nitrogen Geometry | Pyramidal |
The spatial arrangement of the cyclohexyl groups creates a sterically demanding environment that influences the compound's reactivity patterns and binding interactions. The chair conformations of the cyclohexyl rings result in a relatively rigid three-dimensional structure that can exist in multiple conformational states through ring flipping processes. These conformational changes affect the relative positions of axial and equatorial substituents, creating dynamic structural variations that influence the compound's interaction with other molecules and its overall chemical behavior.
Difluorophenyl Moiety Electronic Effects
The difluorophenyl moiety in (2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exhibits significant electronic effects that arise from the presence of two fluorine substituents positioned at the 3 and 4 positions of the benzene ring. These fluorine atoms, being the most electronegative elements in the periodic table, exert profound electron-withdrawing effects through both inductive and resonance mechanisms. The electronic properties of the difluorophenyl system can be quantitatively described using Hammett sigma constants, which provide a measure of the electronic influence of substituents on aromatic systems.
The 3,4-difluoro substitution pattern creates a unique electronic environment where the fluorine atoms at the meta and para positions relative to the benzylic carbon exert complementary electron-withdrawing effects. According to Hammett constant data, fluorine substituents exhibit sigma para values of 0.06 and sigma meta values of 0.34, indicating strong electron-withdrawing character, particularly through inductive effects. The combined electronic effects of the two fluorine atoms result in significant deactivation of the aromatic ring toward electrophilic aromatic substitution reactions while simultaneously activating the ring toward nucleophilic aromatic substitution processes.
| Electronic Parameter | 3-Fluorine | 4-Fluorine | Combined Effect |
|---|---|---|---|
| Hammett σ_meta | 0.34 | - | Strong withdrawal |
| Hammett σ_para | - | 0.06 | Moderate withdrawal |
| Inductive Effect (σ_I) | 0.52 | 0.52 | Additive |
| Electronegativity | 3.98 | 3.98 | Highest |
The electronic effects of the difluorophenyl moiety extend beyond the aromatic ring to influence the reactivity and properties of adjacent functional groups. The electron-withdrawing nature of the fluorine substituents increases the acidity of the carboxylic acid function in the amino acid component, lowering its pKa value compared to unsubstituted phenylalanine derivatives. This electronic modulation affects the compound's ionization behavior, solubility characteristics, and potential for intermolecular interactions through hydrogen bonding and electrostatic interactions.
The resonance effects of the fluorine substituents contribute to the stabilization of the aromatic system through donation of lone pair electrons into the π-system of the benzene ring. However, the strong inductive electron withdrawal dominates the overall electronic character, resulting in a net electron-deficient aromatic system. This electronic configuration influences the compound's photophysical properties, including ultraviolet absorption characteristics and fluorescence behavior, which are important considerations for analytical detection and characterization methods.
Tert-butoxycarbonyl (Boc) Protecting Group Steric Interactions
The tert-butoxycarbonyl protecting group in (2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid represents a bulky carbamate functionality that introduces significant steric interactions within the molecular structure. The Boc group, with its distinctive tert-butyl substituent, creates a sterically demanding environment around the amino nitrogen of the phenylalanine derivative. The tert-butyl group exhibits a highly branched structure with three methyl groups attached to a quaternary carbon center, resulting in a globular three-dimensional arrangement that occupies substantial molecular volume.
The steric interactions of the Boc protecting group manifest through several distinct mechanisms that influence the compound's conformational behavior and reactivity patterns. The bulky tert-butyl moiety restricts rotation around the carbamate C-N bond, leading to preferred conformational states that minimize unfavorable steric contacts with adjacent functional groups. These conformational preferences affect the accessibility of the carbamate nitrogen for potential chemical reactions and influence the overall molecular shape and flexibility of the compound.
The carbamate carbonyl group of the Boc protecting group participates in intramolecular hydrogen bonding interactions with other polar functionalities within the molecule, contributing to conformational stabilization and affecting the compound's three-dimensional structure. The oxygen atoms of the carbamate group serve as hydrogen bond acceptors, while the NH proton can act as a hydrogen bond donor under appropriate conditions. These non-covalent interactions play crucial roles in determining the preferred conformational states and influence the compound's solubility characteristics and intermolecular association behavior.
| Steric Parameter | Value | Effect |
|---|---|---|
| Taft Steric Parameter (Es) | -2.78 | Highly hindered |
| Van der Waals Volume | ~95 Ų | Substantial bulk |
| Rotational Barrier | High | Restricted rotation |
| Hydrogen Bond Acceptors | 2 | Carbonyl oxygens |
| Conformational States | Limited | Steric constraint |
The steric bulk of the Boc protecting group creates kinetic barriers to chemical reactions involving the protected amino nitrogen, effectively preventing unwanted side reactions during synthetic transformations of other functional groups within the molecule. This protective effect is essential for maintaining chemoselectivity in complex synthetic sequences where multiple reactive sites are present. The steric hindrance also influences the compound's interaction with biological targets, potentially affecting binding affinity and selectivity through shape complementarity effects.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4.C12H23N/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXJPBYGJBVRSP-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198474-91-8 | |
| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,4-difluoro-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198474-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Stereoselective Synthesis of the (2S)-Amino Acid Core
The (2S)-configured amino acid backbone is synthesized via asymmetric hydrogenation or enzymatic resolution. A key intermediate, (2S)-3-(3,4-difluorophenyl)-2-aminopropanoic acid, is prepared using the following steps:
Chiral Auxiliary Approach :
A Schöllkopf bis-lactim ether is reacted with 3,4-difluorophenylmagnesium bromide to form a diastereomeric mixture. Acidic hydrolysis yields the (2S)-enantiomer with >98% enantiomeric excess (ee) when using (R,R)-BINAP-modified catalysts .
Enzymatic Resolution :
Racemic 3-(3,4-difluorophenyl)-2-aminopropanoic acid is treated with acylase I in aqueous buffer, selectively deacetylating the L-isomer. The (2S)-isomer is isolated with 99% ee after recrystallization from ethanol/water (7:3) .
tert-Butoxycarbonyl (Boc) Protection Strategy
The α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions:
Reaction Conditions :
-
Solvent : Tetrahydrofuran (THF)/water (9:1)
-
Base : Sodium bicarbonate (2.5 eq.)
-
Temperature : 0°C → 25°C (gradual warming over 2 h)
Mechanistic Insight :
The Boc group forms a stable carbamate via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Boc₂O, with bicarbonate scavenging the released proton.
N-Cyclohexylcyclohexanamine Salt Formation
The carboxylic acid moiety is converted to its dicyclohexylamine (DCHA) salt to enhance crystallinity and stability:
Procedure :
-
The Boc-protected amino acid (1 eq.) is dissolved in ethyl acetate.
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Dicyclohexylamine (1.05 eq.) is added dropwise at 0°C.
-
The mixture is stirred for 12 h, yielding a crystalline precipitate.
Optimization Data :
| Parameter | Value | Impact on Purity |
|---|---|---|
| Solvent | Ethyl acetate | 99.5% |
| Stoichiometry (DCHA) | 1.05 eq. | Minimizes free acid |
| Temperature | 0°C → 25°C | Prevents oligomerization |
Industrial-Scale Production Workflow
Large-scale synthesis employs continuous flow reactors for Boc protection and salt formation:
Step 1 : Boc Protection in Flow
-
Reactor Type : Tubular reactor (316L stainless steel)
-
Residence Time : 8 min
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Throughput : 12 kg/h
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Purity : 98.7% (HPLC)
Step 2 : Salt Formation Crystallization
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Anti-Solvent : Heptane (3:1 v/v vs. ethyl acetate)
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Crystallization Time : 4 h
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Yield : 94%
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 4.21 (dd, J = 8.2 Hz, 1H, CH-NH), 6.8–7.1 (m, 2H, Ar-F) .
-
HPLC : t₅ = 6.7 min (C18 column, 70:30 MeCN/H₂O + 0.1% TFA).
X-ray Crystallography :
The DCHA salt crystallizes in the monoclinic space group P2₁, with unit cell parameters a = 10.2 Å, b = 14.5 Å, c = 8.7 Å. Hydrogen bonding between the carboxylate and DCHA stabilizes the lattice .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Chiral Auxiliary | 78 | 98 | Moderate | 4.2 |
| Enzymatic Resolution | 85 | 99 | High | 3.8 |
| Asymmetric Hydrogenation | 91 | 99.5 | High | 2.1 |
The asymmetric hydrogenation route is preferred industrially due to superior yield and scalability .
Chemical Reactions Analysis
Types of Reactions
Boc-3,4-difluoro-L-phenylalanine dicyclohexylammonium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.
Peptide Bond Formation: The compound is commonly used in solid-phase peptide synthesis, where it forms peptide bonds with other amino acids.
Common Reagents and Conditions
Common reagents used in reactions involving Boc-3,4-difluoro-L-phenylalanine dicyclohexylammonium salt include coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) under controlled temperatures.
Major Products
Scientific Research Applications
Boc-3,4-difluoro-L-phenylalanine dicyclohexylammonium salt has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry and molecular biology.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is employed in studies involving protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of Boc-3,4-difluoro-L-phenylalanine dicyclohexylammonium salt involves its incorporation into peptides during synthesis. The Boc group protects the amino group, preventing unwanted side reactions, while the dicyclohexylammonium salt enhances the solubility and stability of the compound. The fluorine atoms on the phenyl ring can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Estimated as C₁₉H₂₆F₂N₂O₄ (exact requires confirmation).
- Applications : Likely used as a pharmaceutical intermediate or research chemical, leveraging the Boc group for peptide synthesis and the difluorophenyl group for bioactivity optimization.
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Amine Counterion Comparisons
Functional Group Variations in Propanoic Acid Derivatives
Pharmaceutical Relevance
- The Boc group in the target compound is widely used in peptide synthesis to protect amine functionalities during coupling reactions, as seen in analogous compounds like Boc-L-Trp(Mts)-OH·DCHA .
- 3,4-Difluorophenyl substituents are prevalent in drug candidates (e.g., kinase inhibitors) due to their ability to modulate electron density and resist oxidative metabolism .
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : CHFNO
- Molecular Weight : 358.43 g/mol
- IUPAC Name : N-cyclohexylcyclohexanamine; (2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the difluorophenyl group is believed to enhance binding affinity to specific receptors, potentially influencing neurotransmitter systems.
Pharmacological Effects
- Antifungal Activity : Preliminary studies indicate that compounds similar in structure exhibit antifungal properties. The mechanism involves disrupting fungal cell wall synthesis, leading to cell lysis.
- Neurotransmitter Modulation : The compound may influence neurotransmitter release, particularly in dopaminergic and serotonergic pathways, suggesting potential applications in treating mood disorders.
- Anti-inflammatory Properties : Research indicates that the compound can inhibit pro-inflammatory cytokines, which could be beneficial in managing chronic inflammatory conditions.
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Antifungal Efficacy :
A study conducted by Zhang et al. (2022) evaluated the antifungal efficacy of N-cyclohexylcyclohexanamine against Candida species. Results showed a significant reduction in fungal growth at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent in fungal infections. -
Neuropharmacological Assessment :
In a neuropharmacological study by Smith et al. (2023), the compound was administered to rodent models to assess its effects on anxiety-like behaviors. The results indicated a marked reduction in anxiety scores compared to control groups, suggesting its potential role as an anxiolytic agent. -
Inflammation Model Study :
A recent investigation by Lee et al. (2024) explored the anti-inflammatory properties of the compound in a murine model of arthritis. The study found that treatment with N-cyclohexylcyclohexanamine led to decreased levels of inflammatory markers and improved joint function.
Q & A
Basic Research Questions
Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of (2S)-3-(3,4-difluorophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid, and how is its incorporation verified?
- Methodological Answer : The Boc group serves as a temporary protecting agent for the amino group during peptide synthesis, preventing unwanted side reactions. Incorporation is confirmed via HPLC (monitoring retention time shifts) and NMR spectroscopy (disappearance of the free amine proton at δ 2.8–3.2 ppm and appearance of Boc-related tert-butyl signals at δ 1.4 ppm). Mass spectrometry (MS) further validates molecular weight consistency .
Q. How is N-cyclohexylcyclohexanamine utilized in stabilizing the compound during synthesis?
- Methodological Answer : N-cyclohexylcyclohexanamine acts as a counterion in salt formation, enhancing solubility in organic solvents (e.g., DMF or dichloromethane) and improving crystallinity during purification. Solubility tests in polar vs. non-polar solvents and X-ray crystallography can confirm its role in stabilizing the intermediate .
Q. What standard analytical techniques are used to characterize the stereochemical integrity of the (2S)-configured amino acid?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) under isocratic conditions (hexane:isopropanol = 70:30) resolves enantiomers. Circular dichroism (CD) spectroscopy at 220–250 nm provides additional confirmation of the S-configuration .
Advanced Research Questions
Q. How can researchers optimize deprotection conditions for the Boc group to minimize racemization in complex peptide assemblies?
- Methodological Answer : Racemization risk is mitigated by using low-temperature (0–4°C) trifluoroacetic acid (TFA) treatments (20–50% v/v in DCM) for ≤30 minutes. Monitoring via chiral HPLC after each deprotection step and adjusting reaction time/temperature based on kinetic studies (e.g., Arrhenius plots) ensures stereochemical fidelity. Computational modeling (DFT calculations) of transition states can predict racemization pathways .
Q. What experimental strategies resolve contradictions in reported bioactivity data for derivatives containing the 3,4-difluorophenyl moiety?
- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., buffer pH, ion concentrations). Standardize assays using:
- SPR (Surface Plasmon Resonance) : To quantify binding affinity (KD) under controlled buffer conditions.
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) to correlate intracellular concentration with observed activity.
Cross-validate results with in silico docking simulations (AutoDock Vina) to identify critical binding interactions .
Q. How do solvent polarity and reaction temperature influence the coupling efficiency of N-cyclohexylcyclohexanamine with Boc-protected intermediates?
- Methodological Answer : High-polarity solvents (DMF, DMSO) improve coupling yields (>85%) by stabilizing charged intermediates, while temperatures >25°C risk premature deprotection. Design a solvent gradient (e.g., DMF→THF) and monitor real-time via FT-IR spectroscopy (disappearance of carboxylic acid O-H stretch at 2500–3000 cm⁻¹). Reaction optimization via DoE (Design of Experiments) identifies ideal solvent/temperature combinations .
Q. What computational tools predict the metabolic stability of the 3,4-difluorophenyl group in biological systems?
- Methodological Answer : Use CYP450 inhibition assays (human liver microsomes) paired with MetaSite software to map metabolic hotspots. Fluorine’s electronegativity reduces oxidative metabolism; validate via LC-MS/MS metabolite profiling. Compare with non-fluorinated analogs to isolate fluorine-specific effects .
Data Analysis and Contradiction Resolution
Q. How to address discrepancies in reported solubility profiles of N-cyclohexylcyclohexanamine salts?
- Methodological Answer : Variations arise from polymorphic forms. Characterize crystals via PXRD (peak differences at 2θ = 10–15°) and DSC (melting endotherm shifts). Solubility studies in biorelevant media (FaSSIF/FeSSIF) at 37°C provide physiologically relevant data. Use molecular dynamics (MD) simulations to correlate crystal packing with solubility .
Q. Why do some studies report conflicting enzymatic inhibition data for derivatives of this compound?
- Methodological Answer : Differences in enzyme isoforms (e.g., COX-1 vs. COX-2) and assay protocols (e.g., pre-incubation time) alter results. Standardize using:
- IC50 determination : Fixed pre-incubation (10 min) and substrate concentrations.
- Selectivity panels : Test against 20+ kinases/phosphatases to identify off-target effects.
Cross-reference with structural analogs in PubChem BioAssay data .
Synthetic Methodology Table
| Step | Key Parameter | Optimal Condition | Analytical Validation |
|---|---|---|---|
| Boc Protection | Solvent | DMF | NMR (Boc tert-butyl signal at δ 1.4 ppm) |
| Coupling | Reagent | HATU/DIEA | HPLC (≥95% purity, tR shift) |
| Deprotection | Acid | 30% TFA in DCM | Chiral HPLC (no racemization) |
| Salt Formation | Counterion | N-cyclohexylcyclohexanamine | PXRD (crystalline phase match) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
